Cas no 25155-15-1 (Benzene,methyl(1-methylethyl)-)

Benzene,methyl(1-methylethyl)- structure
25155-15-1 structure
Product Name:Benzene,methyl(1-methylethyl)-
CAS-nummer:25155-15-1
MF:C10H14
MW:134.218163013458
CID:273890
PubChem ID:10703
Update Time:2025-04-19

Benzene,methyl(1-methylethyl)- Chemische en fysische eigenschappen

Naam en identificatie

    • Benzene,methyl(1-methylethyl)-
    • 1-methyl-4-(propan-2-yl)benzene
    • Cymol
    • Isopropyltoluene
    • Methyl(1-methylethyl)benzene
    • Methylisopropylbenzene
    • 1-(1-methylethyl)-2-methylbenzene
    • O-CYMENE
    • o-Isopropyltoluene
    • UNII-2T13HF3266
    • 25155-15-1
    • 1-Isopropyl-2-methylbenzene
    • HSDB 3427
    • 2-Isopropyltoluene 100 microg/mL in Acetonitrile
    • DTXSID1052165
    • o-Cymol
    • NSC 73976
    • 1-Methyl-2-(1-methylethyl)benzene, 9CI
    • Benzene, 1-methyl-2-(1-methylethyl)-
    • CYMENE, ORTHO
    • 1-methyl-2-(propan-2-yl)benzene
    • 2-Methylisopropylbenzene
    • UN 2046
    • 1-methyl,2-n-isopropylbenzene
    • 1-Methyl-2-isopropylbenzol
    • NSC-73976
    • 527-84-4
    • 4-05-00-01057 (Beilstein Handbook Reference)
    • 1-Methyl-2-(1-methylethyl)-benzene
    • Q27161449
    • EINECS 208-426-0
    • FT-0704089
    • 1-methyl-2-propan-2-ylbenzene
    • AKOS015840505
    • 1-Methyl-2-(1-methylethyl)benzene
    • CS-0368263
    • Benzene, methyl(1-methylethyl)-
    • isopropyl toluene
    • O-CYMENE [MI]
    • O-Mentha-1,3,5-triene
    • ortho-cymene
    • o-Cymene [UN2046] [Flammable liquid]
    • BS-52939
    • NSC73976
    • NS00010825
    • 2T13HF3266
    • cymene (ortho-)
    • 1-Methyl-2-isopropylbenzene
    • 2-Isopropyltoluene
    • o-Cymene, 98%
    • BRN 1850838
    • MFCD00008888
    • T71005
    • CHEBI:89263
    • Inchi: 1S/C10H14/c1-8(2)10-7-5-4-6-9(10)3/h4-8H,1-3H3
    • InChI-sleutel: WWRCMNKATXZARA-UHFFFAOYSA-N
    • LACHT: C(C)(C)C1C=CC=CC=1C

Berekende eigenschappen

  • Exacte massa: 134.10962
  • Monoisotopische massa: 134.10955
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 0
  • Aantal waterstofbondacceptatoren: 0
  • Zware atoomtelling: 10
  • Aantal draaibare bindingen: 1
  • Complexiteit: 94.2
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Topologisch pooloppervlak: 0
  • XLogP3: 3.4

Experimentele eigenschappen

  • Dichtheid: 4.62 (Air = 1)
  • Smeltpunt: -67.9°C
  • Kookpunt: 173.9°Cat760mmHg
  • Vlampunt: 47.2°C
  • Brekindex: 1.492
  • PSA: 0
  • LogboekP: log Kow = 4.26
Aanbevolen leveranciers
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Shanghai Aoguang Biotechnology Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Shanghai Aoguang Biotechnology Co., Ltd
Tiancheng Chemical (Jiangsu) Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
钜澜化工科技(青岛)有限公司
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
钜澜化工科技(青岛)有限公司